![molecular formula C19H15N3O5 B2520248 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396759-53-7](/img/structure/B2520248.png)

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

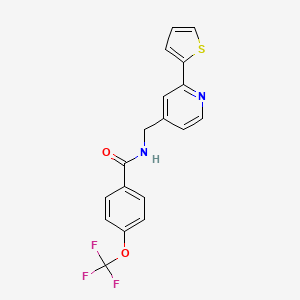

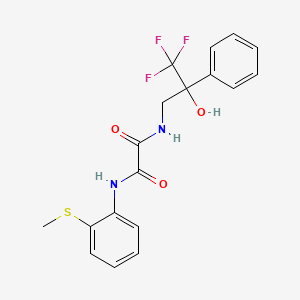

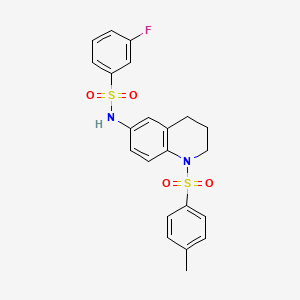

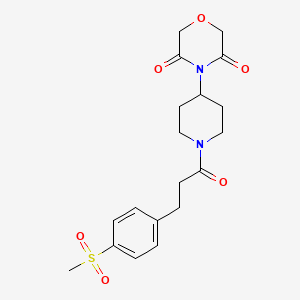

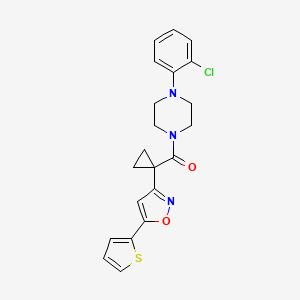

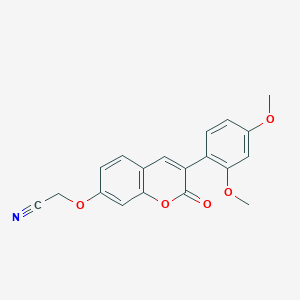

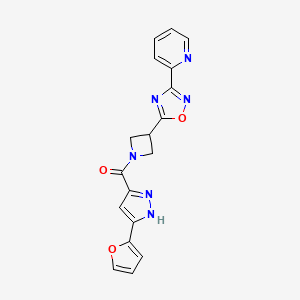

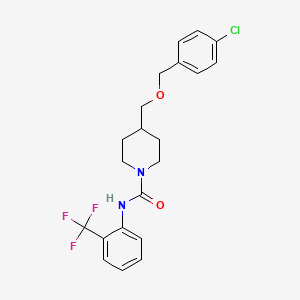

The compound of interest, 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, is a heterocyclic compound that likely possesses a complex structure with multiple functional groups. Although the specific compound is not directly studied in the provided papers, similar heterocyclic compounds with related functional groups have been synthesized and characterized, providing insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can include the formation of Schiff bases, N-alkylation, and tandem reactions. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involved Schiff base formation followed by cyclization and characterization using various spectroscopic techniques . Similarly, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was achieved through N-alkylation of a related precursor . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using single-crystal X-ray diffraction, which provides precise geometric parameters. Density functional theory (DFT) calculations are also employed to optimize the structure and predict various properties, such as vibrational wavenumbers and chemical shifts . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the presence of various functional groups. For example, the oxadiazole moiety is known for its participation in various chemical reactions due to its electron-withdrawing nature . Understanding the reactivity patterns of similar heterocyclic compounds can provide insights into the potential chemical reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as their spectroscopic characteristics and optical properties, are crucial for their potential applications. Compounds containing the 1,3,4-oxadiazole moiety have been characterized using FTIR, NMR, UV-Vis, and Mass spectroscopy, revealing their structural and electronic features . The optical properties, including UV-Vis absorption and fluorescence emission, are also of interest, as they can indicate the potential use of these compounds in optical materials or as fluorescent probes .

Aplicaciones Científicas De Investigación

Synthesis and Predicted Biological Activity

Compounds containing the 1,2,4-oxadiazole ring have been synthesized through various methods, predicting their biological activities using computational tools. For example, Kharchenko et al. (2008) explored the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, predicting their biological activities through PASS prediction methods, indicating potential applications in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Potential

Zhang et al. (2005) discovered and explored the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers, highlighting their potential as anticancer agents. Their research points to the versatility of oxadiazole derivatives in targeting cancer cells, suggesting similar compounds could have applications in cancer therapy (Zhang et al., 2005).

Antimicrobial and Antitubercular Activity

Compounds with oxadiazole and pyridine moieties have shown excellent antimicrobial and antitubercular activities. Chavan et al. (2019) synthesized new oxadiazole and benzothiazolylthioether derivatives showing significant activity against Mycobacterium tuberculosis and various bacterial strains, underscoring the potential of such compounds in addressing infectious diseases (Chavan et al., 2019).

Propiedades

IUPAC Name |

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-14(12-5-6-15-16(8-12)26-10-25-15)9-22-7-1-2-13(19(22)24)18-20-17(21-27-18)11-3-4-11/h1-2,5-8,11H,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRQRIHTFZWWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2520171.png)

![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)